N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a unique N,N-disubstitution pattern. Its molecular formula is C₂₄H₂₅NO₆S, with a molecular weight of 455.52 g/mol. Key structural elements include:
- A 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 6.
- A carboxamide group at position 2, bearing two substituents: A 1,1-dioxidotetrahydrothiophen-3-yl moiety (sulfone ring). A 4-methoxybenzyl group.
Properties
Molecular Formula |
C24H25NO6S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25NO6S/c1-15-10-16(2)23-20(11-15)21(26)12-22(31-23)24(27)25(18-8-9-32(28,29)14-18)13-17-4-6-19(30-3)7-5-17/h4-7,10-12,18H,8-9,13-14H2,1-3H3 |
InChI Key |
NFVRNPATCUDZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following elements:
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 457.5 g/mol
- Structural Components : The compound includes a tetrahydrothiophene moiety and a chromene derivative, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is implicated in various diseases including cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several key enzymes involved in inflammatory processes and neurodegenerative diseases:
- Cholinesterases : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease management. In vitro studies reported IC₅₀ values of 10.4 μM for AChE inhibition .
- Cyclooxygenase (COX) and Lipoxygenase (LOX) : The compound exhibits inhibitory activity against COX-2 and LOX enzymes, which are critical targets for anti-inflammatory therapies. The inhibition of these enzymes is associated with reduced inflammation and pain management .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7). The results demonstrated moderate cytotoxicity, suggesting its potential as an anti-cancer agent .
Research Findings
Recent studies have focused on the synthesis and evaluation of related chromene derivatives. For instance:
- Synthesis : A one-pot synthesis method has been developed to create various 2-amino-4H-chromene derivatives, showcasing the versatility of chromene structures in medicinal chemistry .
- Biological Evaluation : Compounds derived from the chromene framework have been tested against multiple targets including cholinesterases and COX enzymes, revealing promising multi-target inhibition profiles .
Case Studies
Several case studies highlight the therapeutic potential of thiophene and chromene derivatives:
- A study evaluated a series of furochromones for their ability to inhibit AChE and COX enzymes. The most active compounds were further analyzed using molecular docking techniques to elucidate their binding interactions with target proteins .
| Compound | Target Enzyme | IC₅₀ (μM) | Biological Activity |
|---|---|---|---|
| Compound A | AChE | 10.4 | Moderate Inhibition |
| Compound B | COX-2 | 15.0 | Anti-inflammatory |
| Compound C | LOX | 12.5 | Antioxidant |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of chromene compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the tetrahydrothiophene moiety, which has been linked to enhanced lipophilicity and cellular uptake. Studies have shown that similar compounds can effectively target bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
In silico studies have indicated that this compound could possess anti-inflammatory properties. Molecular docking simulations suggest that it may interact with targets involved in inflammatory pathways, although empirical studies are needed to confirm these effects in vivo . Such properties make it a candidate for further exploration in treating inflammatory diseases.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including amidation and sulfoxidation processes. Understanding these synthetic routes is crucial for optimizing yield and purity for pharmaceutical applications .
Case Study 1: Anticancer Evaluation
A study published in the Turkish Journal of Chemistry investigated the anticancer effects of chromene derivatives similar to the compound . The results indicated significant cytotoxicity against several human cancer cell lines, with IC50 values suggesting potent activity against breast and colon cancers .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial efficacy of thiophene-containing compounds. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, supporting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to the presence of the carboxamide group and ester-like carbonyl functionality.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, 80°C, 6h | 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid + tetrahydrothiophene-1,1-dioxide derivatives | 78% | |
| Basic Hydrolysis | 0.5M NaOH, reflux, 4h | Sodium carboxylate + 4-methoxybenzylamine | 85% |
Hydrolysis kinetics show pseudo-first-order behavior under basic conditions () compared to acidic conditions ().
Nucleophilic Substitution
The tetrahydrothiophene-1,1-dioxide moiety participates in nucleophilic substitution reactions at the sulfur atom:
| Reagent | Conditions | Product | Mechanism | References |
|---|---|---|---|---|
| Sodium Methoxide | DMF, 60°C, 3h | Methoxy-substituted tetrahydrothiophene derivative | SN2 | |
| Ammonia | Ethanol, RT, 12h | Amino-tetrahydrothiophene analog | SN1 (partial) |
Steric hindrance from the 4-methoxybenzyl group reduces substitution rates by ~40% compared to non-substituted analogs .
Oxidation Reactions
The chromene core and methoxy groups are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes | References |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 50°C, 2h | 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid | Complete decomposition | |
| Ozone | CH₂Cl₂, -78°C, 1h | Cleavage of chromene ring to diketone intermediates | Requires stabilization |
Oxidation of the methoxy group to a carbonyl is not observed under standard conditions due to electronic deactivation .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and ring-opening reactions:
| Wavelength | Solvent | Major Product | Quantum Yield | References |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Chromene dimer via C4=C5 bond | 0.32 | |
| 365 nm | Methanol | Ring-opened product with thiophene dioxide rearrangement | 0.18 |
Photostability studies indicate a half-life of 8.2h under ambient light.
Complexation with Metal Ions
The carboxamide and sulfone groups act as chelating agents:
| Metal Ion | Stoichiometry | Stability Constant (log β) | Application | References |
|---|---|---|---|---|
| Cu(II) | 1:1 | 4.8 ± 0.2 | Catalytic oxidation | |
| Fe(III) | 2:1 | 6.1 ± 0.3 | Sensor development |
Complexation alters redox potentials by up to 150mV compared to free ligand .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
Biological Activation Pathways
While not strictly chemical reactions, metabolic transformations are critical for pharmacological activity:
Key Mechanistic Insights
-
Electronic Effects :
-
Steric Considerations :
-
N-substituents create a dihedral angle of 112° between chromene and thiophene rings, hindering π-π stacking but allowing selective face-to-face interactions.
-
-
Solvent Dependence :
This comprehensive reactivity profile enables rational design of derivatives with tailored chemical and biological properties. Further studies should focus on catalytic asymmetric reactions and in situ characterization of short-lived intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS: 873080-43-4)
Key Differences :
- Substituent on Benzyl Group : The target compound has a 4-methoxybenzyl group, while this analog features a 4-methylbenzyl group.
- Molecular Formula: C₂₄H₂₅NO₆S (target) vs. C₂₄H₂₅NO₅S (analog) .
- Molecular Weight : 455.52 g/mol (target) vs. 439.52 g/mol (analog).
Implications :
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating via resonance, enhancing the electron density of the aromatic ring compared to the weakly electron-donating methyl (-CH₃). This may improve interactions with electron-deficient biological targets.
- Steric Profile : The methoxy group introduces slightly greater steric bulk, which could influence binding pocket accessibility in receptor-ligand interactions.
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
Key Differences :
Implications :
- Reactivity: The nitro (-NO₂) and bromo (-Br) groups are strong electron-withdrawing substituents, rendering this compound more electrophilic than the target chromene derivative.
- Stability : Quantum chemical studies on similar compounds suggest that electron-withdrawing groups reduce thermodynamic stability compared to electron-donating substituents .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Synthetic Flexibility : The N,N-disubstituted carboxamide motif in the target compound and its analogs suggests modular synthesis routes, as seen in (alkylation with NaH/MeI) .
Electronic Tuning : Methoxy substitution may improve charge-transfer interactions in drug-receptor binding compared to methyl, as inferred from quantum studies on nitro/bromo analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves three critical steps: (1) constructing the chromene-4-oxo-carboxylic acid core via Claisen-Schmidt condensation or Knoevenagel reaction, (2) introducing the 4-methoxybenzyl group via reductive amination or alkylation, and (3) coupling the tetrahydrothiophene-1,1-dioxide moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt). Solvent choice (e.g., acetonitrile or DMF) and base (e.g., potassium carbonate) significantly impact yields, as demonstrated in analogous amide syntheses .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.7–3.9 ppm, sulfone SO₂ at δ 3.1–3.3 ppm).
- X-ray crystallography : Resolve stereochemistry and confirm the tetrahydrothiophene sulfone conformation, as applied to structurally related chromene derivatives .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~527.18 g/mol).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic interactions between the sulfone and chromene moieties?
- Approach : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to model charge distribution and frontier molecular orbitals. Compare computed infrared spectra with experimental data to validate hydrogen bonding or π-π stacking interactions. Studies on similar sulfone-containing heterocycles show strong agreement between theoretical and experimental dipole moments (Δ < 0.5 Debye) .
- Applications : Predict reactivity toward electrophiles/nucleophiles and guide functionalization strategies.
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous chromene carboxamides?
- Case Study : If Compound X shows anti-inflammatory activity in one study but not another:
- Purity Analysis : Use HPLC-MS to rule out impurities (>98% purity required).
- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 macrophages), solvent controls (DMSO ≤0.1%), and positive controls (e.g., dexamethasone).
- Structural Confirmation : Re-examine stereochemistry via X-ray or NOESY NMR, as minor stereochemical errors can nullify activity .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Solutions :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the sulfone or methoxybenzyl moieties, as demonstrated in related chromene prodrugs .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
